molecular formula C11H12N2O3 B14809895 2-Cyclopropoxyisophthalamide

2-Cyclopropoxyisophthalamide

Cat. No.: B14809895
M. Wt: 220.22 g/mol
InChI Key: MUWLCOWKAVGUCB-UHFFFAOYSA-N
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Description

2-Cyclopropoxyisophthalamide is an organic compound that belongs to the class of isophthalamides It is characterized by the presence of a cyclopropoxy group attached to the isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxyisophthalamide typically involves the reaction of isophthaloyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxyisophthalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Cyclopropoxyisophthalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxyisophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyisophthalamide
  • 2-Ethoxyisophthalamide
  • 2-Propoxyisophthalamide

Uniqueness

2-Cyclopropoxyisophthalamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-cyclopropyloxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C11H12N2O3/c12-10(14)7-2-1-3-8(11(13)15)9(7)16-6-4-5-6/h1-3,6H,4-5H2,(H2,12,14)(H2,13,15)

InChI Key

MUWLCOWKAVGUCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2C(=O)N)C(=O)N

Origin of Product

United States

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